molecular formula C17H12FN3O5S2 B2753075 2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide CAS No. 801248-11-3

2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2753075
CAS No.: 801248-11-3
M. Wt: 421.42
InChI Key: VMKORUXPGJWDOY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide (CAS Number: 801248-11-3) is a synthetic organic compound with a molecular formula of C17H12FN3O5S2 and a molecular weight of 421.42 g/mol. This reagent features a distinct molecular architecture, incorporating a thiazole ring core linked to both a 4-fluorophenylacetamide group and a 4-nitrophenylsulfonyl moiety. The presence of these functional groups makes it a compound of significant interest in medicinal chemistry and drug discovery research . Compounds containing the thiazole sulfonamide scaffold are extensively studied for their potential biological activities. Research on analogous structures indicates that the thiazole nucleus is often associated with antimicrobial properties, potentially by interfering with bacterial folate synthesis or through other mechanisms . Furthermore, the sulfonamide group is a classic pharmacophore known to inhibit enzymes like dihydropteroate synthase, which is crucial for bacterial growth . The specific structural features of this compound—including the thiazole ring, amide linkage, and electron-withdrawing substituents—provide a useful template for the development of novel bioactive agents and make it a valuable candidate for screening against antimicrobial and antiproliferative targets . This product is intended for research applications only, including but not limited to use as a standard in analytical chemistry, a building block in organic synthesis, or a lead compound in pharmacological studies. It is supplied with batch-specific documentation and is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5S2/c18-12-3-1-11(2-4-12)9-15(22)20-17-19-10-16(27-17)28(25,26)14-7-5-13(6-8-14)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKORUXPGJWDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Sulfonylation: The nitrophenylsulfonyl group can be introduced through a sulfonylation reaction using a nitrophenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Studies have demonstrated that derivatives of compounds similar to 2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide possess significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Case studies have highlighted its effectiveness against several cancer cell lines, including breast and colon cancer, where it has been observed to inhibit cell growth significantly .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a series of thiazole-based compounds, including derivatives of this compound. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 1.0 μg/mL, showcasing their potential as new antimicrobial agents .

CompoundMIC (µg/mL)Target Pathogen
Compound A0.25E. coli
Compound B0.50S. aureus
Compound C1.00Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives, revealing that the compound significantly inhibited the growth of several human cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The study reported an IC50 value of approximately 10 µM for MDA-MB-231 cells, indicating effective cytotoxicity .

Cell LineIC50 (µM)Effectiveness
MDA-MB-23110High
HCT11615Moderate
A549 (Lung Cancer)20Moderate

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several thiazole, triazole, and acetamide derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name & CAS (if available) Molecular Formula Key Substituents/Features Biological Activity (if reported) Source (Evidence ID)
Target Compound C₁₇H₁₃FN₄O₅S₂ 4-Fluorophenyl, 4-nitrophenylsulfonyl-thiazole Not explicitly reported (inferred potential) -
2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide (349440-40-0) C₁₇H₁₂N₄O₇S₂ Dual 4-nitrophenyl groups on acetamide and thiazole Not reported; nitro groups may enhance cytotoxicity
GSK1570606A C₁₆H₁₂FN₃OS 4-Fluorophenyl, pyridin-2-yl-thiazole Kinase inhibition (implied by structural class)
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) C₁₄H₁₁FN₂O₃ 4-Fluorophenyl, 4-nitrophenyl (simpler acetamide) Anticonvulsant activity (100% protection in MES test)
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) C₂₀H₁₇N₅O₂S₃ Benzothiazole, ureido-thiadiazole, methyl group Antiproliferative activity (apoptosis induction)
2-((4-Fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide C₁₇H₁₃FN₄O₇S₃ Dual sulfonyl groups (4-fluorophenyl and 4-nitrophenyl) Unknown; sulfonyl groups may improve solubility

Structural Analysis

  • Core Similarities : All compounds share an acetamide-thiazole or acetamide-heterocycle backbone, critical for hydrogen bonding and target engagement (e.g., kinase active sites) .
  • Substituent Variations: Electron-Withdrawing Groups: The target compound’s 4-fluorophenyl and 4-nitrophenylsulfonyl groups contrast with analogues like 349440-40-0 (dual nitro groups) and 2c (single nitro group). Sulfonyl vs. Ureido Linkers: The sulfonyl group in the target compound enhances polarity compared to ureido-containing analogues (e.g., 4g), which may influence membrane permeability .

Pharmacological Potential

  • Antiproliferative Effects : Compounds with nitro or fluorophenyl groups (e.g., 2c , 4g ) demonstrate apoptosis induction and cell cycle arrest, implying possible anticancer applications for the target compound .

Physicochemical Properties

  • Molecular Weight & Solubility : The target compound (MW ~448) is heavier than simpler analogues like 2c (MW 274) but lighter than dual-sulfonyl derivatives (e.g., ). Nitro and sulfonyl groups likely improve aqueous solubility but may reduce blood-brain barrier penetration .
  • Thermal Stability : Melting points for analogues range from 123°C (2c , ) to 302–303°C (triazole-thiadiazole derivatives, ), suggesting the target compound may exhibit moderate thermal stability.

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN2O3SC_{17}H_{15}FN_{2}O_{3}S. The structural components include:

  • A fluorophenyl group which may enhance lipophilicity and biological activity.
  • A thiazole ring , known for its role in various pharmacological activities.
  • A nitrophenyl sulfonyl moiety, which can influence the compound's reactivity and binding properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
Compound A0.220.25Bactericidal
Compound B0.500.60Fungicidal
Compound C0.751.00Bacteriostatic

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest that modifications to the thiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, with many showing promising results in inhibiting cancer cell proliferation. For example, certain derivatives have been reported to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

In vitro studies demonstrated that compounds with similar structures to the target compound exhibited IC50 values ranging from 10 to 30 µM against tumor cell lines, indicating effective cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)12

These findings highlight the potential of thiazole derivatives as anticancer agents, warranting further investigation into their mechanisms of action .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with sulfonamide groups often inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Synergistic Effects : Certain studies have indicated that this compound may exhibit synergistic effects when used in combination with existing antibiotics or chemotherapeutics, enhancing overall efficacy while potentially reducing side effects .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, finding that modifications to the nitrophenyl group significantly increased potency .
  • Cytotoxicity Assessment : Research involving various cancer cell lines revealed that specific structural modifications enhanced cytotoxic effects, with some derivatives achieving IC50 values as low as 12 µM against HeLa cells .
  • Mechanistic Insights : Investigations into the mechanism revealed that compounds like the target molecule could inhibit DNA synthesis in bacteria and induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide?

The synthesis typically involves sequential functionalization of the thiazole and sulfonyl moieties. A common route includes:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Sulfonylation of the thiazole ring using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Coupling the fluorophenylacetamide group via nucleophilic acyl substitution, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
    Key reagents include dichloromethane (solvent), 4-nitrobenzenesulfonyl chloride (electrophile), and controlled temperatures (0–25°C) to minimize side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., fluorophenyl at C2, sulfonyl at C5 on thiazole). Coupling constants (e.g., 3JHF^3J_{H-F}) validate aromatic fluorine placement .
    • 2D NMR (HSQC, HMBC) resolves ambiguities in complex thiazole-sulfonyl connectivity .
  • Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₃FN₄O₅S₂) and fragmentation patterns .
  • FT-IR : Identifies sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and acetamide (C=O at ~1680 cm⁻¹) groups .

Advanced: How can researchers analyze structure-activity relationships (SAR) for this compound’s biological activity?

SAR analysis requires systematic modification of substituents and evaluation of biological endpoints:

  • Fluorophenyl Group : Replace with other halogens (Cl, Br) or electron-withdrawing groups to assess impact on target binding (e.g., kinase inhibition) .
  • Sulfonyl Group : Substitute with methylsulfonyl or carboxylates to study solubility and membrane permeability .
  • Thiazole Core : Introduce methyl or phenyl groups at C4/C5 to probe steric effects. Biological assays (e.g., IC₅₀ in cancer cell lines) are paired with computational docking to map interactions .

Advanced: What strategies can address contradictory data on the compound’s biological activity across studies?

Contradictions often arise from variations in experimental design:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .
  • Solubility Factors : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC pre-/post-assay .
  • Dose-Response Validation : Replicate IC₅₀ curves across independent labs with blinded controls. Cross-validate using orthogonal assays (e.g., Western blot for target protein inhibition) .

Advanced: How does the compound’s stability under various pH and temperature conditions affect experimental design?

  • pH Stability :
    • Acidic (pH 2–4) : Hydrolysis of the acetamide group may occur, necessitating LC-MS monitoring during gastric absorption studies .
    • Neutral (pH 7.4) : Stable for ≥24 hrs in PBS, suitable for in vitro assays .
  • Temperature :
    • 4°C : Long-term storage in amber vials with desiccants.
    • 37°C : Accelerated degradation studies (t₁/₂ ~48 hrs) inform pharmacokinetic models .

Advanced: What computational methods are used to predict the compound’s binding modes with biological targets?

  • Molecular Docking (AutoDock Vina, Glide) : Models interactions with targets like COX-2 or EGFR kinase. Key residues (e.g., Lys50 in EGFR) form hydrogen bonds with the sulfonyl group .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. RMSD/RMSF plots validate binding .
  • QSAR Models : Train on datasets with IC₅₀ values to predict bioactivity of novel analogs .

Basic: What are the primary biological targets hypothesized for this compound?

  • Kinase Inhibition : Thiazole-sulfonyl scaffolds show affinity for tyrosine kinases (e.g., VEGFR-2) via sulfonyl-oxygen interactions with ATP-binding pockets .
  • Antimicrobial Activity : Fluorophenyl and nitro groups disrupt bacterial membranes (tested via MIC assays against S. aureus and E. coli) .
  • Anti-inflammatory Potential : COX-2 inhibition inferred from reduced PGE₂ production in macrophage models .

Advanced: How can researchers optimize the compound’s solubility without compromising activity?

  • Prodrug Strategies : Convert acetamide to a phosphate ester for enhanced aqueous solubility, with enzymatic cleavage in vivo .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates.
  • Nanoformulation : Encapsulate in PLGA nanoparticles to bypass solubility limitations .

Basic: What safety and handling precautions are recommended for this compound?

  • Toxicity : LD₅₀ >500 mg/kg in rodent models; handle with nitrile gloves and lab coats.
  • Storage : -20°C under argon to prevent sulfonyl group oxidation .
  • Waste Disposal : Incinerate via EPA-approved protocols for nitroaromatics .

Advanced: How can structural analogs of this compound resolve discrepancies in mechanistic studies?

  • Isosteric Replacement : Swap the nitro group for a cyano (-CN) to differentiate electronic vs. steric effects on target binding .
  • Deuterated Analogs : Use deuterium at the fluorophenyl ring to track metabolic pathways via LC-MS/MS .

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